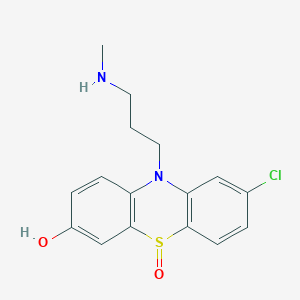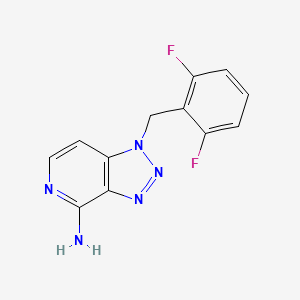
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with various functional groups attached, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide typically involves multiple steps. One common method includes the chlorination of phenothiazine, followed by the introduction of the 3-(methylamino)propyl group. The final step involves the oxidation of the phenothiazine core to introduce the 5-oxide group. Reaction conditions often include the use of chlorinating agents, such as thionyl chloride, and oxidizing agents, such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium amide, thiourea.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent phenothiazine.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Applications De Recherche Scientifique
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels. The exact pathways depend on the specific application and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects, similar to other phenothiazines.
Fluphenazine: Used in the treatment of psychiatric disorders, sharing structural similarities with the compound .
Uniqueness
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
| 14520-47-9 | |
Formule moléculaire |
C16H17ClN2O2S |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
8-chloro-10-[3-(methylamino)propyl]-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C16H17ClN2O2S/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)22(21)15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3 |
Clé InChI |
JWKPCSXXUNOCHH-UHFFFAOYSA-N |
SMILES canonique |
CNCCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






